methyl (2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate
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Overview
Description
Methyl (2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethyl group on a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.
Coupling with Pyrimidine Ring: The pyrrolidine ring is then coupled with a pyrimidine derivative through a condensation reaction, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Methyl (2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological processes and interactions, particularly those involving fluorinated compounds.
Mechanism of Action
The mechanism of action of methyl (2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its desired biological effects. The pyrrolidine ring provides structural stability and contributes to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,4S)-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine-2-carboxylate
- Methyl (2S,4S)-4-[3-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate
Uniqueness
Methyl (2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate is unique due to the specific positioning of the trifluoromethyl group on the pyrimidine ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring high specificity and selectivity.
Biological Activity
Methyl (2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C₁₉H₂₂F₃N₅O₂
Molecular Weight: 389.4 g/mol
CAS Number: 1428378-04-4
The compound features a pyrrolidine ring substituted with a pyrimidine moiety, which is further substituted with a trifluoromethyl group. This unique structure contributes to its diverse biological activities.
1. Anti-inflammatory Activity
Research has indicated that derivatives of pyrimidine, including this compound, exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) |
---|---|---|
This compound | 26.04 ± 0.36 | 31.4 ± 0.12 |
Celecoxib (control) | 0.04 ± 0.01 | 0.04 ± 0.01 |
The IC₅₀ values suggest that while the compound is less potent than celecoxib, it still demonstrates promising anti-inflammatory effects, particularly against COX-2, which is implicated in various inflammatory diseases .
2. Anticancer Potential
The compound's structural characteristics suggest potential as an anticancer agent. Studies focusing on the inhibition of the MDM2 protein, which is involved in tumor suppression, have shown that similar compounds can effectively inhibit cell proliferation in cancer cell lines . The trifluoromethyl group may enhance lipophilicity and bioavailability, further contributing to its anticancer activity.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be linked to its structural components:
- Pyrimidine Moiety: Enhances interaction with biological targets due to its ability to form hydrogen bonds.
- Trifluoromethyl Group: Increases lipophilicity and metabolic stability.
- Pyrrolidine Ring: Provides flexibility and conformational diversity, potentially improving binding affinity to targets.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds:
- In Vivo Anti-inflammatory Studies : In animal models, pyrimidine derivatives demonstrated significant reductions in edema and inflammation markers when compared to standard anti-inflammatory drugs like indomethacin .
- Cancer Cell Line Studies : Compounds with similar structures have been tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
- Pharmacokinetic Studies : The pharmacokinetic profile of related compounds indicates good absorption and distribution properties, making them suitable candidates for further development as therapeutic agents .
Properties
Molecular Formula |
C11H12F3N3O2 |
---|---|
Molecular Weight |
275.23 g/mol |
IUPAC Name |
methyl (2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H12F3N3O2/c1-19-10(18)7-3-2-4-17(7)9-5-8(11(12,13)14)15-6-16-9/h5-7H,2-4H2,1H3/t7-/m0/s1 |
InChI Key |
QUZJETPHNNOLEA-ZETCQYMHSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1C2=NC=NC(=C2)C(F)(F)F |
Canonical SMILES |
COC(=O)C1CCCN1C2=NC=NC(=C2)C(F)(F)F |
Origin of Product |
United States |
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